4-(6-甲基-2-吡啶基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

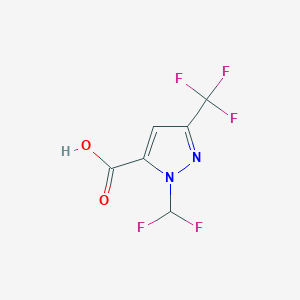

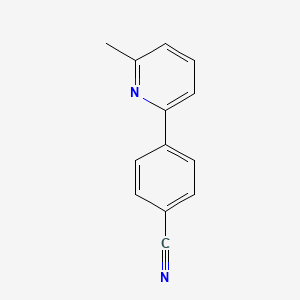

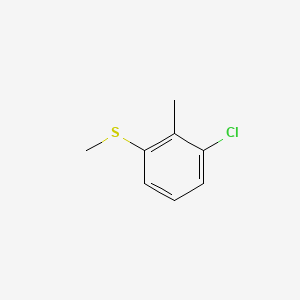

4-(6-Methyl-2-pyridyl)benzonitrile , also known by its chemical formula C13H10N2 , is a heterocyclic organic compound. It belongs to the class of benzonitriles, characterized by a nitrile group (-CN) attached to a benzene ring. The compound’s structure includes a pyridine ring with a methyl group at the 6-position.

Synthesis Analysis

The synthesis of 4-(6-Methyl-2-pyridyl)benzonitrile involves several methods, including cyanation reactions . One common approach is the reaction of 6-methyl-2-pyridinecarboxylic acid with a suitable reagent (such as thionyl chloride ) to form the corresponding acid chloride. Subsequent treatment of the acid chloride with sodium cyanide (NaCN) leads to the formation of the nitrile group, resulting in the desired product.

Molecular Structure Analysis

The molecular structure of 4-(6-Methyl-2-pyridyl)benzonitrile consists of a benzene ring fused to a pyridine ring. The nitrile group (-CN) is attached to the benzene ring. The methyl group at the 6-position of the pyridine ring contributes to the compound’s overall geometry and reactivity.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:

- Substitution reactions : The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

- Arylation reactions : The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

- Reductive processes : Reduction of the nitrile group can yield the corresponding amine.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 194.24 g/mol.

- Melting Point : The compound’s melting point is available in the literature but requires further investigation.

- Solubility : Solubility in various solvents (e.g., water, organic solvents) influences its practical applications.

科学研究应用

合成和结构研究

4-(6-甲基-2-吡啶基)苯甲腈及其衍生物已用于合成各种配合物和材料。例如,它的反应导致了含有 N(py)MCl3- 部分的双离子配合物的形成,其中金属如 Pt(II) 和 Pd(II),这些配合物通过单晶 X 射线工作在结构上得到了阐明 (Viola 等人,2018)。此外,4-(6-甲基-2-吡啶基)苯甲腈的衍生物已被合成,用于研究它们的液晶行为和光物理性质,显示出作为介晶和蓝光发射材料的潜力 (Ahipa 等人,2014)。

配位化学

在配位化学中,4-(6-甲基-2-吡啶基)苯甲腈的衍生物已被用于开发新型配位聚合物。例如,其与其他化合物的热液水解导致配位聚合物表现出强荧光发射,突出了其在光子应用中的潜力 (Zhang 等人,2003)。

抗癌活性和 DNA 结合

一些衍生自 4-(6-甲基-2-吡啶基)苯甲腈的化合物已显示出潜在的抗癌活性。发现一种特定的衍生物对 U937 癌细胞表现出抗肿瘤活性,以及 DNA 结合特性,如荧光和分子对接研究确定的 (Bera 等人,2021)。

电致发光和电子应用

某些衍生物因其电致发光特性而被探索。例如,对新型 4-(2-(4-烷氧基苯基)-6-甲氧基吡啶-4-基)苯甲腈的研究揭示了它们作为适用于电子应用的发光材料的潜力,因为它们的能级和带隙合适 (Ahipa 等人,2014)。

药物化学和 PET 成像

在药物化学中,衍生物已被合成用于代谢型谷氨酸受体亚型 5 的正电子发射断层扫描 (PET) 成像,显示出作为 PET 成像剂的潜力 (Shimoda 等人,2016)。

安全和危害

- Safety Precautions : Handle with care, following standard laboratory safety protocols.

- Toxicity : Information on acute or chronic toxicity is essential for safe handling.

- Environmental Impact : Consider its impact on the environment during disposal.

未来方向

Research on 4-(6-Methyl-2-pyridyl)benzonitrile should focus on:

- Biological Activity : Investigate potential applications in medicine or materials science.

- Synthetic Modifications : Explore derivatization strategies to enhance properties.

- Structural Elucidation : Further characterize its crystal structure and spectroscopic properties.

Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications1234.

属性

IUPAC Name |

4-(6-methylpyridin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-3-2-4-13(15-10)12-7-5-11(9-14)6-8-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSJIZPKKIDHRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methyl-2-pyridyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)

![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)